molecular formula C9H10O2S B6259730 rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid CAS No. 1955522-99-2

rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid

Cat. No. B6259730
CAS RN: 1955522-99-2
M. Wt: 182.2
InChI Key:
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Description

Rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid, also known as R-MTCA, is a cyclic carboxylic acid that is widely used in scientific research. It has a wide range of applications, including being used as a reagent in organic synthesis, as a catalyst in biocatalysis, and as a building block in the synthesis of various compounds. It is also used in the development of new drugs, as well as in the study of enzyme-catalyzed reactions.

Mechanism of Action

Rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid is a carboxylic acid that can be used as a catalyst in a variety of reactions. It can act as an acid catalyst in the hydrolysis of esters, as well as in the hydrolysis of amides. It can also act as a base catalyst in the dehydration of alcohols, and as an acid catalyst in the hydrolysis of amides.
Biochemical and Physiological Effects
rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant activity, as well as anti-inflammatory and anti-proliferative effects. It has also been shown to have anti-cancer properties, as well as neuroprotective effects.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in high yields. It is also relatively stable and has a wide range of applications. However, it can be toxic and can cause skin irritation if not used properly.

Future Directions

The use of rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid in scientific research is still in its early stages. There are a number of potential future directions that could be explored. These include developing new methods for its synthesis, exploring its potential use as a catalyst in biocatalysis, and studying its biochemical and physiological effects. Additionally, further research could be done on its potential use as a building block in the synthesis of various compounds, as well as its potential use in the development of new drugs.

Synthesis Methods

Rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid can be synthesized from the reaction of 3-methylthiophene-2-carboxylic acid with an appropriate cyclopropyl anhydride in the presence of a base such as pyridine. The reaction is carried out at room temperature and yields the product in high yields.

Scientific Research Applications

Rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in biocatalysis, and as a building block in the synthesis of various compounds. It has also been used in the development of new drugs, as well as in the study of enzyme-catalyzed reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid involves the following steps: 1) synthesis of 3-methylthiophene-2-carboxylic acid, 2) conversion of 3-methylthiophene-2-carboxylic acid to 3-methylthiophene-2-carboxylic acid chloride, 3) reaction of 3-methylthiophene-2-carboxylic acid chloride with cyclopropane carboxylic acid to form rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid.", "Starting Materials": [ "3-methylthiophene-2-carboxylic acid", "thionyl chloride", "cyclopropane carboxylic acid", "triethylamine", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 3-methylthiophene-2-carboxylic acid by reacting 3-methylthiophene with potassium permanganate in aqueous sulfuric acid.", "Step 2: Conversion of 3-methylthiophene-2-carboxylic acid to 3-methylthiophene-2-carboxylic acid chloride by reacting with thionyl chloride in the presence of triethylamine and diethyl ether.", "Step 3: Reaction of 3-methylthiophene-2-carboxylic acid chloride with cyclopropane carboxylic acid in the presence of triethylamine and diethyl ether to form rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid.", "Step 4: Purification of the product by washing with sodium bicarbonate and water." ] }

CAS RN

1955522-99-2

Product Name

rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid

Molecular Formula

C9H10O2S

Molecular Weight

182.2

Purity

0

Origin of Product

United States

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